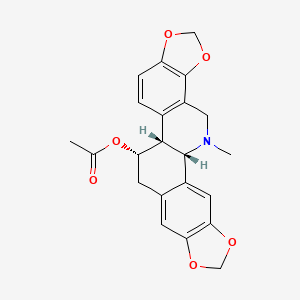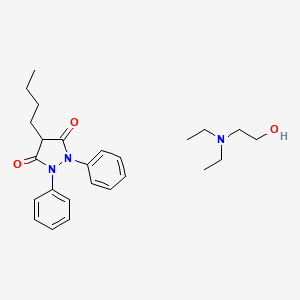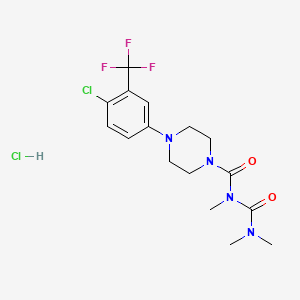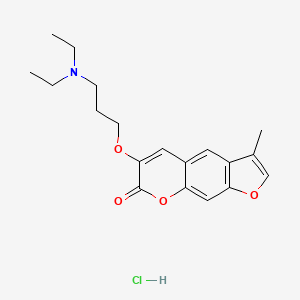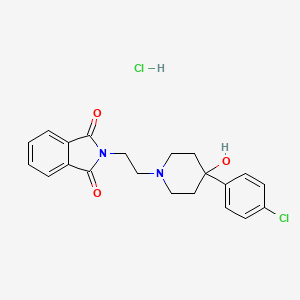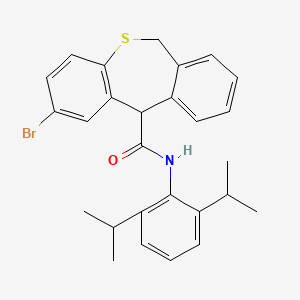
2-Bromo-6,11-dihydro-N-(2,6-diisopropylphenyl)dibenzo(b,e)thiepin-11-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6,11-dihydro-N-(2,6-diisopropylphenyl)dibenzo(b,e)thiepin-11-carboxamide is a complex organic compound with a unique structure that includes a bromine atom, a dibenzo(b,e)thiepin core, and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6,11-dihydro-N-(2,6-diisopropylphenyl)dibenzo(b,e)thiepin-11-carboxamide typically involves multiple steps. One common method starts with the bromination of 2,6-diisopropylphenyl to form 2,6-diisopropylphenyl bromide . This intermediate is then reacted with dibenzo(b,e)thiepin under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-6,11-dihydro-N-(2,6-diisopropylphenyl)dibenzo(b,e)thiepin-11-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted dibenzo(b,e)thiepin derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Applications De Recherche Scientifique
2-Bromo-6,11-dihydro-N-(2,6-diisopropylphenyl)dibenzo(b,e)thiepin-11-carboxamide has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a lead compound for drug development.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-6,11-dihydro-N-(2,6-diisopropylphenyl)dibenzo(b,e)thiepin-11-carboxamide involves its interaction with specific molecular targets. The bromine atom and the dibenzo(b,e)thiepin core play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-6,11-dihydrodibenzo(b,e)thiepin-11-ol
- (11S)-2-Bromo-N-(2,6-diisopropylphenyl)-6,11-dihydrodibenzo[b,e]oxepine-11-carboxamide
- 3-Bromo-6,11-dihydro-N-(2,6-diisopropylphenyl)dibenz(b,e)oxepin-11-carboxamide
Uniqueness
2-Bromo-6,11-dihydro-N-(2,6-diisopropylphenyl)dibenzo(b,e)thiepin-11-carboxamide is unique due to its specific structural features, such as the presence of a bromine atom and the dibenzo(b,e)thiepin core
Propriétés
Numéro CAS |
154775-73-2 |
|---|---|
Formule moléculaire |
C27H28BrNOS |
Poids moléculaire |
494.5 g/mol |
Nom IUPAC |
2-bromo-N-[2,6-di(propan-2-yl)phenyl]-6,11-dihydrobenzo[c][1]benzothiepine-11-carboxamide |
InChI |
InChI=1S/C27H28BrNOS/c1-16(2)20-10-7-11-21(17(3)4)26(20)29-27(30)25-22-9-6-5-8-18(22)15-31-24-13-12-19(28)14-23(24)25/h5-14,16-17,25H,15H2,1-4H3,(H,29,30) |
Clé InChI |
LAEYNVWAHCNFTQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2C3=CC=CC=C3CSC4=C2C=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


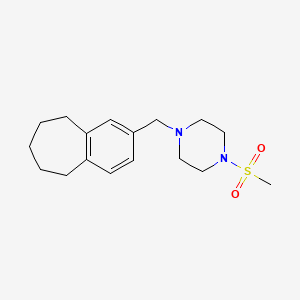
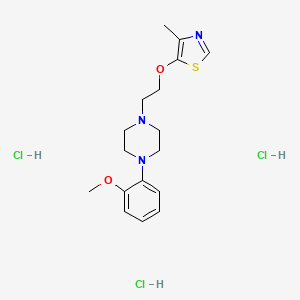


![2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethanamine](/img/structure/B12769127.png)
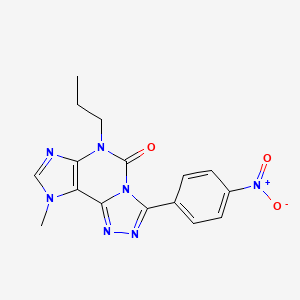

![(2S,6R,7R)-2,6-dibromo-9,11-dimethyl-1,4,9,11-tetrazatricyclo[5.4.0.02,6]undecane-3,5,8,10-tetrone](/img/structure/B12769149.png)
